molecular formula C19H27N5O2 B2454608 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1448031-13-7

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2454608
CAS RN: 1448031-13-7
M. Wt: 357.458
InChI Key: DTOGOKBVZZMFTP-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.458. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives are synthesized through various chemical reactions, emphasizing the importance of structural modifications to explore biological activities. For instance, Hassan et al. (2014) demonstrated the synthesis and characterization of new derivatives showing cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the therapeutic potential of such compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of these compounds indicates a promising avenue for developing new treatments. Du et al. (2015) synthesized novel derivatives exhibiting significant antifungal activity against several phytopathogenic fungi, outperforming existing fungicides in some cases (Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, Zhaohai Qin, 2015).

Potential Therapeutic Applications

The compound's derivatives are also investigated for their therapeutic potential in treating diseases such as tuberculosis and cystic fibrosis. Amaroju et al. (2017) prepared derivatives using click chemistry, which showed inhibitory activity against Mycobacterium tuberculosis, identifying compounds with significant minimum inhibitory concentration (MIC) values (Suresh Amaroju, Mahalakshmi Naidu Kalaga, S. Srinivasarao, A. Napiórkowska, E. AUGUSTYNOWICZ-KOPEĆ, S. Murugesan, S. Chander, Rangan Krishnan, Kondapalli Venkata Gowri Chandra Sekhar, 2017). Furthermore, Yu et al. (2008) explored bithiazole derivatives as correctors for cystic fibrosis transmembrane conductance regulator (CFTR) processing, demonstrating the compound's utility in cystic fibrosis therapy (G. Yu, C. Yoo, Baoxue Yang, Michael W. Lodewyk, L. Meng, Tamer T. El-Idreesy, J. Fettinger, D. Tantillo, A. Verkman, M. Kurth, 2008).

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-23-12-15(19(22-23)26-2)18(25)20-11-16-14-9-5-6-10-17(14)24(21-16)13-7-3-4-8-13/h12-13H,3-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOGOKBVZZMFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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